Synthesis and Characterization of 2-(6-Methylbenzofuran-3-yl)acetate: A Technical Guide
Synthesis and Characterization of 2-(6-Methylbenzofuran-3-yl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the target compound, 2-(6-Methylbenzofuran-3-yl)acetate. This document outlines a proposed synthetic route, detailed experimental protocols, and expected characterization data based on analogous chemical principles and available literature on related compounds. All quantitative data is summarized for clarity, and key processes are visualized using workflow diagrams.
Introduction
Benzofuran derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules and natural products. Their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, have made them attractive targets in medicinal chemistry and drug development. The title compound, 2-(6-Methylbenzofuran-3-yl)acetate, is a derivative that holds potential for further chemical exploration and biological screening. This guide details a feasible synthetic pathway and the analytical methods for its characterization.
Synthesis Pathway
The synthesis of 2-(6-Methylbenzofuran-3-yl)acetate is proposed as a two-step process. The first step involves the synthesis of the key intermediate, 2-(6-Methylbenzofuran-3-yl)acetic acid, from commercially available starting materials. The second step is the esterification of this carboxylic acid to yield the final acetate product.
Caption: Proposed two-step synthesis of 2-(6-Methylbenzofuran-3-yl)acetate.
Experimental Protocols
The following are detailed, proposed experimental protocols for the synthesis of 2-(6-Methylbenzofuran-3-yl)acetate. These are based on established chemical transformations for similar benzofuran derivatives.
Synthesis of 2-(6-Methylbenzofuran-3-yl)acetic acid
This procedure is adapted from synthetic routes for analogous benzofuran-3-yl acetic acids.
Caption: Workflow for the synthesis of the carboxylic acid intermediate.
Procedure:
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To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous dioxane under a nitrogen atmosphere, a solution of 4-methylphenol (1.0 eq) in anhydrous dioxane is added dropwise at 0°C.
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The mixture is stirred at room temperature for 30 minutes, followed by the dropwise addition of chloroacetaldehyde dimethyl acetal (1.1 eq).
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The reaction mixture is then heated to reflux for 12 hours.
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After cooling to room temperature, the reaction is carefully quenched with water and extracted with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude intermediate is added to polyphosphoric acid and heated at 100°C for 4 hours.
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The reaction mixture is cooled and poured onto ice-water, then extracted with diethyl ether.
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The organic layer is washed with saturated sodium bicarbonate solution.
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The aqueous layer is acidified to pH 2 with concentrated HCl and extracted with ethyl acetate.
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The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.
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The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-(6-Methylbenzofuran-3-yl)acetic acid as a solid.
Esterification to 2-(6-Methylbenzofuran-3-yl)acetate
This procedure follows a standard esterification protocol.
Caption: Workflow for the esterification to the final product.
Procedure:
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2-(6-Methylbenzofuran-3-yl)acetic acid (1.0 eq) is dissolved in anhydrous dichloromethane (DCM).
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The solution is cooled to 0°C, and pyridine (1.5 eq) is added, followed by the dropwise addition of acetic anhydride (1.2 eq).
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The reaction mixture is allowed to warm to room temperature and stirred for 6 hours.
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The reaction is quenched with water, and the organic layer is separated.
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The organic layer is washed successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
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The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-(6-Methylbenzofuran-3-yl)acetate.
Characterization Data
The following tables summarize the expected physical and spectroscopic data for 2-(6-Methylbenzofuran-3-yl)acetate. These are predicted values based on the analysis of structurally similar compounds.
Physical and Chemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₃H₁₂O₃ |
| Molecular Weight | 216.23 g/mol |
| Appearance | Off-white to pale yellow solid or oil |
| Boiling Point | ~360 °C at 760 mmHg (estimated) |
| Melting Point | Not available |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, Acetone) |
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) - Predicted Chemical Shifts
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.50 | s | 1H | H-2 |
| ~7.42 | d, J ≈ 8.0 Hz | 1H | H-4 |
| ~7.25 | s | 1H | H-7 |
| ~7.05 | d, J ≈ 8.0 Hz | 1H | H-5 |
| ~3.75 | s | 2H | -CH₂-COO |
| ~2.40 | s | 3H | Ar-CH₃ |
| ~2.10 | s | 3H | -OCOCH₃ |
¹³C NMR (100 MHz, CDCl₃) - Predicted Chemical Shifts
| Chemical Shift (δ, ppm) | Assignment |
| ~171.0 | C=O (ester) |
| ~154.0 | C-7a |
| ~142.0 | C-2 |
| ~132.0 | C-6 |
| ~128.0 | C-3a |
| ~125.0 | C-5 |
| ~120.0 | C-4 |
| ~111.0 | C-7 |
| ~110.0 | C-3 |
| ~31.0 | -CH₂-COO |
| ~21.5 | Ar-CH₃ |
| ~20.5 | -OCOCH₃ |
Infrared (IR) Spectroscopy - Predicted Absorptions
| Wavenumber (cm⁻¹) | Functional Group |
| ~3050 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch |
| ~1760 | C=O stretch (ester) |
| ~1620, 1480 | C=C stretch (aromatic) |
| ~1220 | C-O stretch (ester) |
| ~1100 | C-O-C stretch (furan) |
Mass Spectrometry (MS) - Predicted Fragmentation
| m/z | Interpretation |
| 216 | [M]⁺ |
| 173 | [M - COCH₃]⁺ |
| 145 | [M - CH₂OCOCH₃]⁺ |
| 131 | [Benzofuran fragment] |
Safety Information
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General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Toxicity: The toxicological properties of this compound have not been fully investigated. Treat as a potentially hazardous substance.
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Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of 2-(6-Methylbenzofuran-3-yl)acetate. The proposed synthetic route is based on reliable and well-established chemical reactions. The predicted characterization data serves as a benchmark for researchers aiming to synthesize and verify this compound. Further experimental work is required to confirm these protocols and analytical data. This information is intended to support further research and development in the field of medicinal chemistry and materials science.
